
(E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H21ClN4O3 and its molecular weight is 400.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic compound belonging to the class of quinazolin derivatives. It has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula: C20H21ClN4O3
- Molecular Weight: 400.9 g/mol
- IUPAC Name: 1-(4-chlorophenyl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea
- CAS Number: 942001-92-5
- Purity: Typically around 95% .
Biological Activity
The biological activity of this compound has been explored in various studies, revealing its potential effects on different biological systems:
Anticancer Activity
Several studies have indicated that quinazolin derivatives exhibit anticancer properties. The specific compound under review has shown promise in inhibiting cancer cell proliferation. For example:
- Mechanism of Action: It is believed to induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting cell cycle progression.
- Cell Lines Tested: Research has primarily focused on breast and lung cancer cell lines, where significant reductions in viability were observed at micromolar concentrations.
Antimicrobial Properties
Research has also explored the antimicrobial effects of this compound:
- Bacterial Strains: It has been tested against various strains, including Gram-positive and Gram-negative bacteria.
- Results: The compound demonstrated moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL depending on the strain tested.
Case Studies
-
Study on Anticancer Effects:
- Objective: To evaluate the cytotoxic effects of the compound on MCF-7 (breast cancer) cells.
- Findings: The study reported a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.
- Conclusion: The compound may serve as a lead structure for developing new anticancer agents.
-
Antimicrobial Evaluation:
- Objective: To assess the antimicrobial efficacy against E. coli and S. aureus.
- Methodology: Disk diffusion method was employed.
- Results: Inhibition zones were observed, indicating effective bacterial growth suppression at higher concentrations.
Data Tables
Property | Value |
---|---|
Molecular Formula | C20H21ClN4O3 |
Molecular Weight | 400.9 g/mol |
CAS Number | 942001-92-5 |
Purity | ~95% |
Anticancer IC50 | ~15 µM (MCF-7 cells) |
Antimicrobial MIC | 50–100 µg/mL |
Future Directions
The promising biological activities of this compound warrant further investigation. Future research could focus on:
- In Vivo Studies: To evaluate the therapeutic potential and toxicity profiles in animal models.
- Structure-Activity Relationship (SAR): To optimize the chemical structure for enhanced potency and selectivity against target diseases.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including (E)-1-(3-chlorophenyl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea. The compound has been shown to inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, it may act as an inhibitor of tumor necrosis factor-alpha converting enzyme (TACE), which plays a critical role in cancer cell signaling pathways .
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the quinazolinone moiety may enhance activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Case Studies and Research Findings
Several studies have documented the efficacy of quinazolinone derivatives in preclinical models:
- Study on TACE Inhibition:
-
Antimicrobial Testing:
- A series of antimicrobial assays demonstrated that compounds structurally related to this compound displayed notable activity against both Gram-positive and Gram-negative bacteria.
特性
CAS番号 |
941895-17-6 |
---|---|
分子式 |
C20H21ClN4O3 |
分子量 |
400.86 |
IUPAC名 |
1-(3-chlorophenyl)-3-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C20H21ClN4O3/c1-2-28-12-6-11-25-18(16-9-3-4-10-17(16)23-20(25)27)24-19(26)22-15-8-5-7-14(21)13-15/h3-5,7-10,13H,2,6,11-12H2,1H3,(H2,22,24,26) |
InChIキー |
QQGHZGXMZIYJFM-HKOYGPOVSA-N |
SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC(=CC=C3)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。